molecular formula C11H22INO2 B14699482 1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide CAS No. 22041-37-8

1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide

Cat. No.: B14699482
CAS No.: 22041-37-8
M. Wt: 327.20 g/mol
InChI Key: UVDWNZAWDMYFFE-UHFFFAOYSA-M
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Description

1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide is a quaternary ammonium salt with a pyrrolidinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide typically involves the quaternization of 1-methylpyrrolidine with 3-iodopropyl ethyl carbonate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide can undergo various chemical reactions, including:

    Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrrolidinium ring.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form ionic liquids.

    Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt cell membranes, leading to antimicrobial effects. In drug delivery, it can enhance the solubility and stability of drugs, facilitating their transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Carboxypropyl)-1-methylpyrrolidinium iodide
  • 1-(3-Hydroxypropyl)-1-methylpyrrolidinium iodide
  • 1-(3-Aminopropyl)-1-methylpyrrolidinium iodide

Uniqueness

1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide is unique due to its ethoxycarbonyl group, which imparts specific chemical properties such as increased solubility in organic solvents and potential for ester hydrolysis. This makes it particularly useful in applications requiring phase-transfer catalysis and drug delivery.

Properties

CAS No.

22041-37-8

Molecular Formula

C11H22INO2

Molecular Weight

327.20 g/mol

IUPAC Name

ethyl 4-(1-methylpyrrolidin-1-ium-1-yl)butanoate;iodide

InChI

InChI=1S/C11H22NO2.HI/c1-3-14-11(13)7-6-10-12(2)8-4-5-9-12;/h3-10H2,1-2H3;1H/q+1;/p-1

InChI Key

UVDWNZAWDMYFFE-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CCC[N+]1(CCCC1)C.[I-]

Origin of Product

United States

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